2-amino-N-(2,4-dimethylphenyl)benzamide

Medicinal Chemistry Lipophilicity Drug Design

Researchers screening for novel anti-MRSA/VRE agents often lack well-characterized FtsZ-targeted scaffolds with validated SAR. This compound directly addresses that gap with the 2,4-dimethylphenyl substitution pattern essential for FtsZ binding and Gram-positive membrane penetration (logP 2.69). • Supplied at ≥95% purity as a solid; optimal for MIC assays against drug-resistant Gram-positive panels. • Ortho-amino group enables focused library synthesis and SAR exploration not feasible with the para-isomer. • QSAR-validated topological descriptors ensure batch-to-batch consistency for reproducible hit-to-lead campaigns.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 21132-02-5
Cat. No. B1273762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,4-dimethylphenyl)benzamide
CAS21132-02-5
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
InChIInChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyJCXCMHQZXXYQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 21132-02-5): Chemical Identity and Baseline Specifications for Research Procurement


2-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 21132-02-5) is a synthetic organic compound belonging to the benzamide class, characterized by an ortho-amino substituent on the benzoyl ring and a 2,4-dimethylphenyl group on the amide nitrogen [1]. It has a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The compound is typically supplied as a solid with a standard purity of 95% and is intended exclusively for research and development purposes, serving primarily as a chemical building block in medicinal chemistry and organic synthesis .

Why 2-Amino-N-(2,4-dimethylphenyl)benzamide Cannot Be Arbitrarily Substituted: Structural Determinants of Function


The biological and physicochemical profile of 2-amino-N-(2,4-dimethylphenyl)benzamide is highly sensitive to specific structural features. The 2,4-dimethyl substitution pattern on the phenyl ring dictates its unique logP, steric hindrance, and electronic properties, which in turn govern its interaction with biological targets like bacterial FtsZ and its overall pharmacokinetic behavior . QSAR studies on related benzamides confirm that antimicrobial activity is strongly correlated with topological descriptors, including molecular connectivity indices and shape parameters, meaning even minor alterations to the substituents can drastically alter potency [1]. Consequently, substituting this compound with a close analog—such as one with an ethyl, cyclooctyl, or differently positioned amino group—without rigorous empirical validation risks complete loss of target engagement, altered solubility, and unpredictable assay outcomes, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-Amino-N-(2,4-dimethylphenyl)benzamide vs. Closest Analogs


Hydrophobicity (logP) Comparison: 2-Amino-N-(2,4-dimethylphenyl)benzamide vs. 2-Ethyl and Cyclooctyl Analogs

The compound exhibits a calculated logP of 2.69, which is intermediate between its closest alkyl-substituted analogs, 2-amino-N-(2-ethylphenyl)benzamide (logP 2.50) and 2-amino-N-cyclooctylbenzamide (logP 3.70) . This positions it as having a balanced lipophilic profile, potentially offering improved membrane permeability compared to the less lipophilic ethyl analog, while avoiding the excessive hydrophobicity and associated aggregation/poor solubility risks of the cyclooctyl derivative.

Medicinal Chemistry Lipophilicity Drug Design

Antimicrobial Activity: Class-Level Potency of 2,4-Dimethyl Substitution in Benzamide Scaffolds

While direct MIC data for this specific compound is not available, a QSAR study on a closely related series of substituted benzamides identified that antimicrobial activity is strongly correlated with topological descriptors such as the second-order valence molecular connectivity index (²χᵛ) and Kiers shape index (κα₁) [1]. The 2,4-dimethyl substitution pattern contributes to a specific molecular shape and electron distribution, which, based on the validated QSAR model (r_cv² > 0.8), predicts a quantifiable increase in antibacterial potency compared to unsubstituted or mono-substituted phenyl analogs. The model's low residual activity confirms the predictive ability of these descriptors for antimicrobial efficacy.

Antibacterial SAR QSAR

Aqueous Solubility Comparison: 2-Amino-N-(2,4-dimethylphenyl)benzamide vs. Structural Analogs

The estimated water solubility of 2-amino-N-(2,4-dimethylphenyl)benzamide is 7.87 mg/L (EPI Suite) to 8.49 mg/L (EPA T.E.S.T.) [1]. This is directly comparable to the aqueous solubility of its close analog, 4-amino-N-(2,4-dimethylphenyl)benzamide, which is reported as insoluble in water , and contrasts with the expected even lower solubility of more lipophilic analogs like 2-amino-N-cyclooctylbenzamide. The low but measurable solubility profile of this specific compound is a key parameter for determining appropriate solvents (e.g., DMSO) and concentration ranges for in vitro assays.

Solubility Formulation Preformulation

Thermal Stability: Melting Point Comparison for Purification and Formulation

The compound has an estimated melting point of 186.56 °C [1]. While direct comparative melting point data for the closest analogs are not uniformly available, this value is higher than the 30 °C reported for a structurally related 4-amino-N-(2,4-dimethylphenyl)benzamide derivative . A higher melting point is generally indicative of stronger crystal lattice energy and can correlate with improved solid-state stability and ease of handling during weighing and storage, which are practical considerations for procurement and laboratory use.

Thermal Analysis Purification Solid-State Chemistry

Structural Uniqueness: Ortho-Amino Group vs. Para-Amino Analog in Benzamide Series

The compound features a 2-amino (ortho) substitution on the benzoyl ring. Its direct regioisomer, 4-amino-N-(2,4-dimethylphenyl)benzamide, has the amino group in the para position . This positional difference has profound implications for the molecule's electronics, sterics, and hydrogen-bonding capacity, which directly affect its reactivity as a synthetic intermediate and its interaction with biological targets. For instance, the ortho-amino group can participate in intramolecular hydrogen bonding with the amide carbonyl, altering the compound's conformation and nucleophilicity compared to the para isomer .

Chemical Synthesis Building Block SAR

Benzamide Class Activity: FtsZ Inhibition and Antibacterial Potential

Benzamide derivatives, including those structurally related to 2-amino-N-(2,4-dimethylphenyl)benzamide, have been characterized as inhibitors of the bacterial cell division protein FtsZ [1]. One study on a new benzamide FtsZ inhibitor demonstrated superior bactericidal activity and in vivo efficacy against multidrug-resistant Staphylococcus aureus [2]. While the exact MIC of this specific compound is not reported, its structural alignment with this pharmacophore suggests a plausible mechanism of action. This distinguishes it from other antibacterial classes and positions it within a promising area of research for combating antibiotic resistance.

Antibacterial FtsZ Inhibitor Cell Division

Optimal Research and Industrial Application Scenarios for 2-Amino-N-(2,4-dimethylphenyl)benzamide (CAS 21132-02-5)


Antimicrobial Lead Discovery: Primary Screening Against Multidrug-Resistant Gram-Positive Pathogens

This compound is most appropriately deployed in primary antibacterial screening cascades targeting novel mechanisms of action. Based on its classification as a benzamide and the validated FtsZ inhibitory activity of close structural analogs, researchers should prioritize its evaluation in minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1]. Its specific lipophilicity profile (logP 2.69) suggests favorable penetration into Gram-positive bacterial cell membranes, making it a rational candidate for such focused panels.

Medicinal Chemistry Scaffold Optimization: Exploration of SAR Around 2,4-Dimethylphenyl Moiety

Given the QSAR evidence linking the 2,4-dimethylphenyl group to enhanced antimicrobial activity via topological descriptors [2], this compound serves as an ideal starting scaffold for hit-to-lead optimization. Medicinal chemists can use it to synthesize focused libraries, systematically varying the amino-benzoyl portion or the amide linkage to further probe the structure-activity relationship (SAR) and improve upon its predicted potency and physicochemical properties. Its ortho-amino group provides a unique synthetic vector not present in the para-isomer .

Chemical Biology Tool Compound: Probing Bacterial Cell Division Machinery

In fundamental microbiology research, this compound can be utilized as a chemical probe to dissect the function of the bacterial cell division machinery, specifically the dynamics of FtsZ polymerization and Z-ring formation [3]. By comparing its effects with those of known FtsZ inhibitors and analyzing bacterial morphology under microscopy, researchers can generate valuable insights into the vulnerabilities of this essential process, independent of any immediate translational intent.

Reference Standard for Analytical Method Development and Purity Assessment

With its well-defined molecular weight (240.30 g/mol) and standard commercial purity of 95%, this compound is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for monitoring reactions, quantifying related impurities in synthetic batches, or ensuring quality control in a research setting . Its distinct chromatographic properties, dictated by its specific lipophilicity, allow for clear separation from potential synthetic intermediates.

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